molecular formula C12H13NO3 B10844328 4-Methylaminomethyl-7-methoxycoumarin

4-Methylaminomethyl-7-methoxycoumarin

Cat. No.: B10844328
M. Wt: 219.24 g/mol
InChI Key: GWMGUFTYUOYYQV-UHFFFAOYSA-N
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Description

4-Methylaminomethyl-7-methoxycoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylaminomethyl-7-methoxycoumarin typically involves multiple steps. One common method starts with the acylation of m-aminophenol with methoxycarbonyl chloride to produce m-(N-methoxycarbonylamino)phenol. This intermediate is then condensed with acetoacetic ester in the presence of sulfuric acid to form 7-(N-methoxycarbonyl-amino)-4-methylcoumarin. Finally, heating this compound with concentrated alkali and subsequent acidification yields this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Methylaminomethyl-7-methoxycoumarin undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different hydroxy derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various hydroxy and amino derivatives, which can further be utilized in different applications.

Scientific Research Applications

4-Methylaminomethyl-7-methoxycoumarin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methylaminomethyl-7-methoxycoumarin involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial growth by disrupting the cell membrane and interfering with essential cellular processes . In biological systems, it may interact with enzymes and proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-methylaminomethyl-7-methoxycoumarin stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and aminomethyl groups enhance its solubility and interaction with biological targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

7-methoxy-4-(methylaminomethyl)chromen-2-one

InChI

InChI=1S/C12H13NO3/c1-13-7-8-5-12(14)16-11-6-9(15-2)3-4-10(8)11/h3-6,13H,7H2,1-2H3

InChI Key

GWMGUFTYUOYYQV-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=O)OC2=C1C=CC(=C2)OC

Origin of Product

United States

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